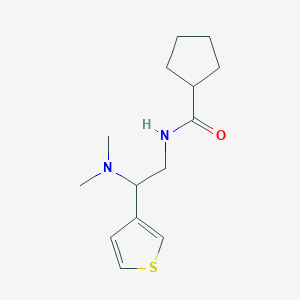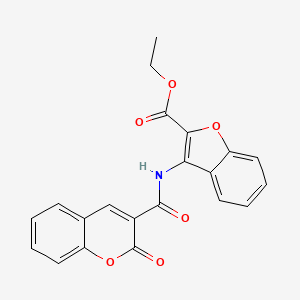![molecular formula C10H13NO5S B2820337 Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate CAS No. 338396-06-8](/img/structure/B2820337.png)
Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate” is a chemical compound with the molecular formula C10H13NO5S . It is also known as "methyl 4-[(dimethylsulfamoyl)oxy]benzoate" .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenecarboxylate group attached to a methyl group and a dimethylamino sulfonyl group . The molecular weight of the compound is 259.28 .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
A significant application of dimethylamino-substituted compounds involves their role in organic synthesis processes. For instance, these compounds have been used in a 'One-Pot' Anellation method for the transformation of heptalene-4,5-dicarboxylates into benzo[a]heptalenes. This process entails a series of reactions, including Michael addition and cyclization, demonstrating the utility of such compounds in complex organic transformations (Abou‐Hadeed & Hansen, 1997).
Antimicrobial Activity
Compounds with the dimethylamino sulfonyl moiety have been studied for their antimicrobial properties. A series of novel derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Chemical Analysis Techniques
In chemical analysis, these compounds contribute to methodological advancements. A study on the conductance of methyl orange and its analogs in the presence of α-cyclodextrin in water revealed insights into binding interactions, which could inform analytical techniques in chemistry (Tawarah & Wazwaz, 1993).
Novel Chemical Reactions
Research has also uncovered new facets of chemical reactions involving DMSO and related compounds. An innovative DMSO-based oxidation process that does not require an activator has been demonstrated, showcasing an unexplored electrophilic center of DMSO. This opens new avenues for using DMSO in synthetic chemistry (Chebolu et al., 2015).
Photophysical Studies
Another application involves the study of azobenzene derivatives, such as Methyl Orange, on surfaces, contributing to our understanding of molecular configurations and their transformations, which has implications for materials science and nanotechnology (Henzl et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-(dimethylsulfamoyloxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(2)17(13,14)16-9-6-4-8(5-7-9)10(12)15-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSLISGYVRVNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-chlorophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820256.png)
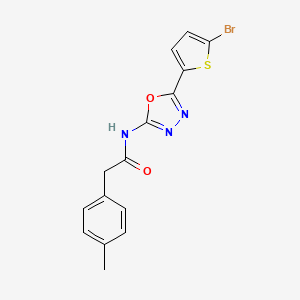
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2820262.png)
![7-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2820265.png)
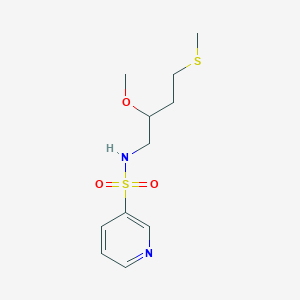
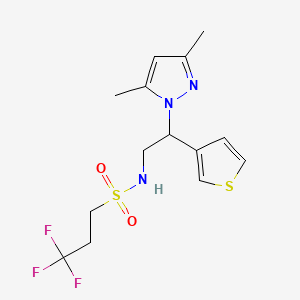

![1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2820270.png)
